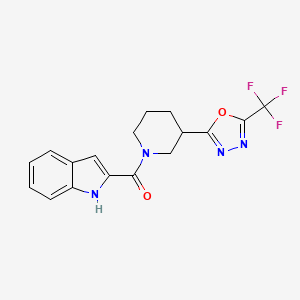

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

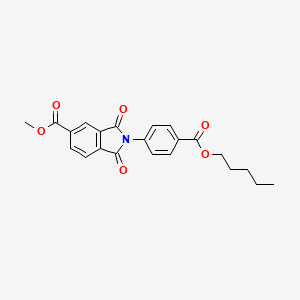

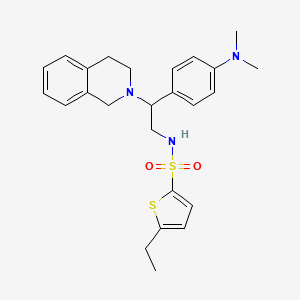

The compound “(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups and structural motifs, including an indole ring, a trifluoromethyl group, an oxadiazole ring, and a piperidine ring . These structural components are often found in biologically active molecules and could potentially confer various properties and activities to the compound .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains an indole ring, which is a fused ring system containing a benzene ring and a pyrrole ring . Attached to this is a piperidine ring, which is a six-membered ring containing one nitrogen atom . Also attached to the piperidine ring is an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . Finally, there is a trifluoromethyl group attached to the oxadiazole ring .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the indole ring is aromatic and might undergo electrophilic aromatic substitution . The piperidine ring might undergo reactions at the nitrogen atom, such as alkylation . The oxadiazole ring might undergo nucleophilic substitution at the carbon atom adjacent to the oxygen atom . The trifluoromethyl group is generally quite stable but might be transformed under certain conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the indole, oxadiazole, and piperidine rings would likely make the compound relatively rigid . The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity and solubility . The nitrogen atoms in the indole, oxadiazole, and piperidine rings might be able to form hydrogen bonds .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . The presence of the indole nucleus in this compound could potentially contribute to its antiviral properties.

Anti-inflammatory Activity

Indole derivatives have also been found to possess anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

The indole nucleus has been found in many important synthetic drug molecules used in cancer treatment . Therefore, this compound could potentially be explored for its anticancer properties.

Anti-HIV Activity

Indole derivatives have shown potential as anti-HIV agents . The indole component of this compound could contribute to its potential anti-HIV properties.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant drugs.

Antimicrobial Activity

Both indole and benzimidazole derivatives have shown significant antimicrobial activity . This compound, which contains both an indole nucleus and a benzimidazole moiety, could potentially be used in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been found to possess antitubercular properties . This suggests that the compound could potentially be used in the development of new antitubercular drugs.

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties . This suggests that the compound could potentially be used in the development of new antidiabetic drugs.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it might be interesting to explore its potential biological activity, given the biological activity of many compounds with similar structural motifs . It could also be worthwhile to investigate its physical and chemical properties in more detail .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound could have a wide range of molecular and cellular effects.

properties

IUPAC Name |

1H-indol-2-yl-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F3N4O2/c18-17(19,20)16-23-22-14(26-16)11-5-3-7-24(9-11)15(25)13-8-10-4-1-2-6-12(10)21-13/h1-2,4,6,8,11,21H,3,5,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXFGIKKPYQQVGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4=NN=C(O4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F3N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-indol-2-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Dimethylamino)pyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2380577.png)

![N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(4-fluorophenyl)oxalamide](/img/structure/B2380578.png)

![2,5,5-Trimethyl-2-vinyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2380585.png)

![3-Ethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-thiazole-4-carboxylic acid](/img/structure/B2380590.png)